![molecular formula C18H13ClN2 B14457483 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-51-2](/img/structure/B14457483.png)
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a naphtho[1,2-D]imidazole core with a 3-chlorophenyl and a methyl group attached, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can be achieved through various methods. One common approach involves the condensation of 2,3-diaminonaphthalene with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and dyes.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-7-[1-(4-chlorophenyl)-1-(3-methyl-3H-imidazol-4-yl)ethyl]-4-oxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile: A potent and selective FTase inhibitor.
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives: Potential anticonvulsant and analgesic agents.
Uniqueness
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole stands out due to its unique naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
76145-51-2 |
|---|---|
分子式 |
C18H13ClN2 |
分子量 |
292.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C18H13ClN2/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)20-18(21)13-6-4-7-14(19)11-13/h2-11H,1H3 |
InChIキー |
HGXZHAISSCTXCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


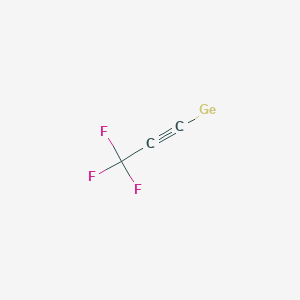

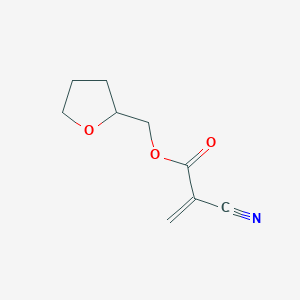
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
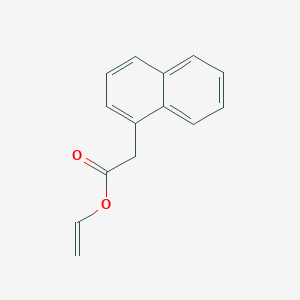
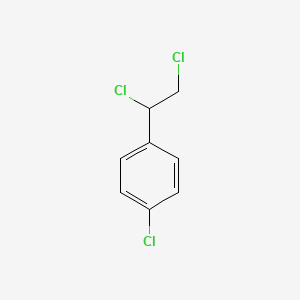

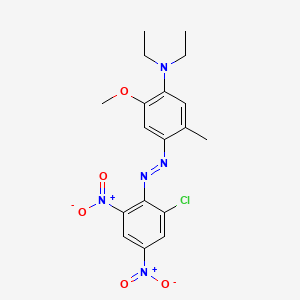
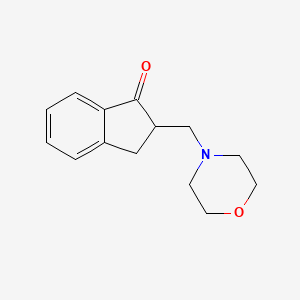
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
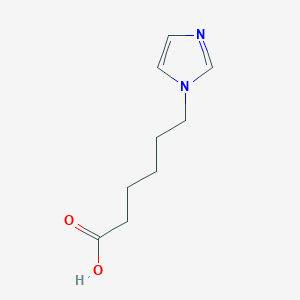
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
